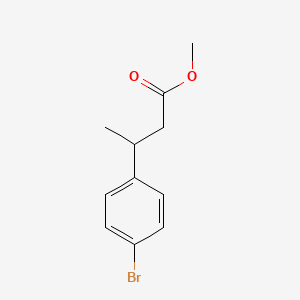
Methyl 3-(4-bromophenyl)butanoate
Vue d'ensemble
Description
Methyl 3-(4-bromophenyl)butanoate is a chemical compound with the CAS Number: 1021735-42-1 . It has a molecular weight of 257.13 . The compound is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of Methyl 3-(4-bromophenyl)butanoate contains a total of 27 bonds; 14 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 ester .Chemical Reactions Analysis
The specific chemical reactions involving Methyl 3-(4-bromophenyl)butanoate are not explicitly mentioned in the available resources .Applications De Recherche Scientifique
Synthesis Applications
Synthesis of Complex Organic Compounds : Methyl 3-(4-bromophenyl)butanoate is used in the synthesis of various organic compounds. For instance, it was involved in the synthesis of 11-methoxycarbonyl-13-phenyl-17-vinylgona-1,3,5(10)-trienes, which are complex organic molecules (Burtin, Pellissler, & Santelli, 1998).
Production of Volatile Biomarkers : Research has shown that derivatives of methyl butanoate, like 3-methyl-butanal and 3-methyl-butanoic acid, can be used as volatile biomarkers in food safety, specifically for detecting Staphylococcus aureus in food products (Hu et al., 2020).
Analytical and Structural Characterization
- Analytical and Structural Characterization : Methyl 3-(4-bromophenyl)butanoate derivatives have been subjected to comprehensive analytical and structural characterizations. For example, MDMB-4en-PINACA, a novel synthetic cannabinoid, was characterized using various techniques including gas chromatography–mass spectrometry (GC–MS), high-resolution liquid chromatography–mass spectrometry (LC–MS), and X-ray diffraction (Dybowski et al., 2021).
Biofuel Research
- Biofuel Research : Methyl butanoate, a related compound, is studied as a surrogate for fatty acid esters in biodiesel fuel. Research includes detailed analysis of the thermodynamics and kinetics of its autoignition chemistry, which is crucial for understanding and improving biodiesel performance (Jiao, Zhang, & Dibble, 2015).
Drug Synthesis
- Synthesis of Pharmaceutical Compounds : Although not directly related to methyl 3-(4-bromophenyl)butanoate, derivatives of methyl butanoate have been used in the synthesis of pharmaceutical compounds. For example, a practical synthesis method was developed for an orally active CCR5 antagonist, a class of drugs used in the treatment of diseases like HIV (Ikemoto et al., 2005).
Chemical Synthesis
- Chemical Synthesis and Catalysis : Methyl butanoate is also studied for its role in various chemical syntheses and catalytic processes. For instance, its derivatives were used to optimize the synthesis of butyl butyrate using acid ionic liquid as a catalyst, highlighting its potential in green chemistry applications (Han & Zhou, 2011).
Safety And Hazards
The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, and the signal word “Warning” is used to indicate its potential risks . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Orientations Futures
Propriétés
IUPAC Name |
methyl 3-(4-bromophenyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-8(7-11(13)14-2)9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJGRHDQMSUGGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-bromophenyl)butanoate | |
CAS RN |
1021735-42-1 | |
| Record name | methyl 3-(4-bromophenyl)butanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

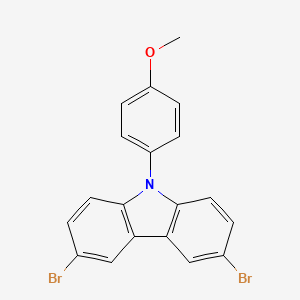
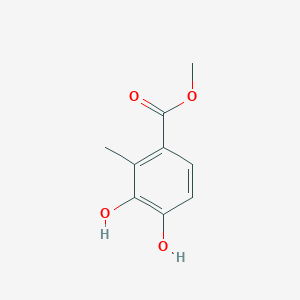
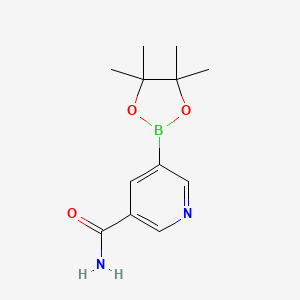
![1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone](/img/structure/B1428414.png)
![[2-[6-(Oxan-4-ylamino)imidazo[1,2-b]pyridazin-3-yl]phenyl]methanol](/img/structure/B1428416.png)
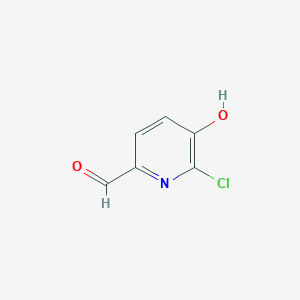
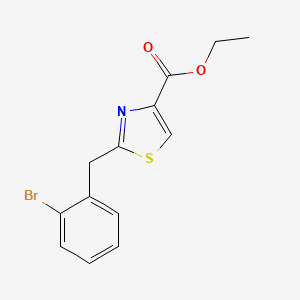
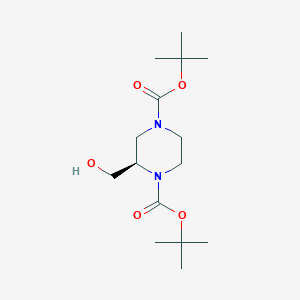
![7-Chlorobenzo[d]isoxazol-3-amine](/img/structure/B1428426.png)
![3-[4-Methoxy-3-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1428427.png)
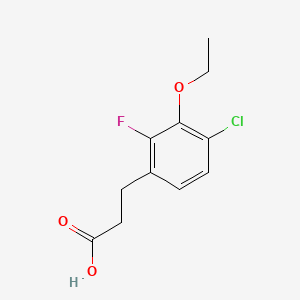
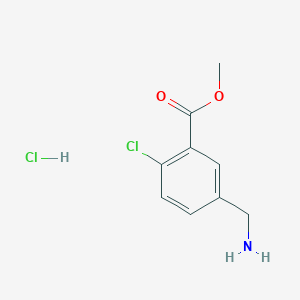
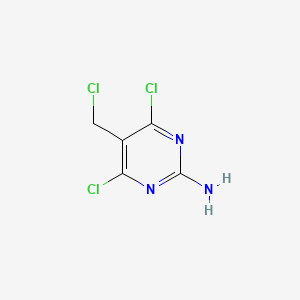
![5,6-Difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B1428432.png)